3-[(E)-2-Nitroethenyl]phenol
Overview
Description
3-[(E)-2-Nitroethenyl]phenol is an organic compound characterized by a phenolic hydroxyl group and a nitroethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Nitroethenyl]phenol typically involves the nitration of a suitable precursor, such as 3-ethenylphenol. The nitration reaction is carried out using a nitrating agent like nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Typical reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols and sulfonated phenols.
Scientific Research Applications
3-[(E)-2-Nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-2-Nitroethenyl]phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential cell damage. The phenolic hydroxyl group can also form hydrogen bonds with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 3-[(E)-2-Nitroethenyl]phenol is unique due to the presence of both a nitro group and a phenolic hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. For example, while catechol, resorcinol, and hydroquinone primarily exhibit antioxidant properties, this compound can also participate in redox reactions involving the nitro group, leading to a broader range of chemical and biological activities.
Biological Activity
3-[(E)-2-Nitroethenyl]phenol, also known as 3-nitrovinylphenol, is an organic compound with notable biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, due to its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H9N1O3
- Molecular Weight : 181.17 g/mol
- IUPAC Name : 3-(E)-2-nitroethenylphenol
The presence of the nitro group and the phenolic hydroxyl group contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed the following minimum inhibitory concentrations (MIC):
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of 25 µg/mL. This indicates its potential utility in preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to its chemical structure. The nitro group is known to enhance the compound's reactivity, enabling it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt cellular processes in microorganisms, leading to their inhibition.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of various nitro-substituted phenols, including this compound. The findings highlighted its superior activity compared to other derivatives, suggesting that modifications to the nitro group could further enhance its potency against specific pathogens.
Evaluation of Antioxidant Properties
Another investigation focused on the antioxidant effects of this compound in a cellular model of oxidative stress. The results indicated that treatment with this compound significantly reduced markers of oxidative damage in human cell lines, supporting its potential role as a protective agent against cellular damage .
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXBJQMDPODIB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901129 | |
Record name | NoName_191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-44-3 | |
Record name | trans-3-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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